molecular formula C21H23N3O3S B2494077 N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901240-45-7

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2494077
CAS No.: 901240-45-7
M. Wt: 397.49
InChI Key: YNMRZTIROZWZKC-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a methoxyethyl group, a methoxyphenyl group, and a phenyl group attached to an imidazole ring

Scientific Research Applications

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction between a phenylboronic acid and a halogenated imidazole derivative.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the Methoxyethyl Group: The final step involves the reaction of the intermediate compound with 2-methoxyethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the methoxy groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and demethylated products.

    Substitution: Substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • **N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE shares similarities with other imidazole derivatives, such as:
    • **this compound
    • **this compound

Uniqueness:

  • The presence of the methoxyethyl group and the specific arrangement of functional groups in this compound imparts unique chemical properties and potential applications that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-13-12-22-18(25)14-28-21-19(15-8-10-17(27-2)11-9-15)23-20(24-21)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMRZTIROZWZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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